molecular formula C13H15IO3 B1327872 Ethyl 5-(3-iodophenyl)-5-oxovalerate CAS No. 898777-27-0

Ethyl 5-(3-iodophenyl)-5-oxovalerate

Cat. No.: B1327872
CAS No.: 898777-27-0
M. Wt: 346.16 g/mol
InChI Key: AIMPCFFBRCPIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-iodophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a 3-iodophenyl group, and a 5-oxovalerate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(3-iodophenyl)-5-oxovalerate can be synthesized through a multi-step process involving the esterification of 5-oxovaleric acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl 5-oxovalerate is then subjected to an iodination reaction using iodine and a suitable oxidizing agent to introduce the 3-iodophenyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification of 5-oxovaleric acid with ethanol, followed by iodination using iodine and an oxidizing agent under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-iodophenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-iodophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-iodophenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the iodophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can affect biological pathways and molecular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-iodophenyl)-5-oxovalerate: Similar structure with the iodine atom at the 4-position.

    Ethyl 5-(3-bromophenyl)-5-oxovalerate: Bromine atom instead of iodine.

    Ethyl 5-(3-chlorophenyl)-5-oxovalerate: Chlorine atom instead of iodine.

Uniqueness

Ethyl 5-(3-iodophenyl)-5-oxovalerate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain substitution and coupling reactions.

Properties

IUPAC Name

ethyl 5-(3-iodophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMPCFFBRCPIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645712
Record name Ethyl 5-(3-iodophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-27-0
Record name Ethyl 5-(3-iodophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.